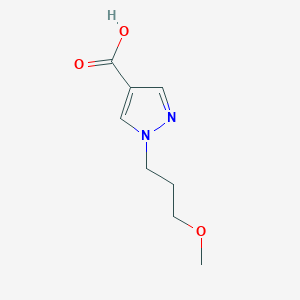

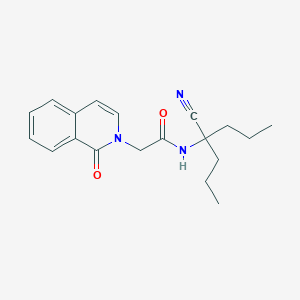

3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

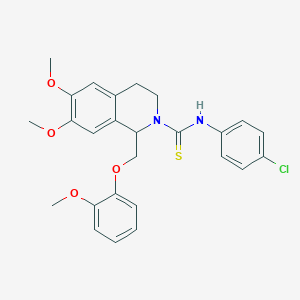

“3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid” is an indol-3-yl carboxylic acid that is propionic acid substituted by a 1H-indol-3-yl group at position 3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C17H14FNO2/c18-14-8-4-7-12-13 (9-10-15 (20)21)16 (19-17 (12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2, (H,20,21) . This compound has a molecular weight of 283.3 . It should be noted that safety precautions should be taken when handling this compound, including avoiding inhalation, contact with skin and eyes, and ingestion .

科学的研究の応用

Intracellular Imaging

Indole derivatives like 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal have been utilized as ratiometric fluorescent pH probes for strong-acidity pH detection in living cells. These probes exhibit favorable optical properties, including large Stokes shift, high selectivity, good photostability, excellent cell membrane permeability, and successful application in monitoring pH in living cells (Ming Nan et al., 2015).

Chiral Derivatizing Agents

The enantiomers of 2-fluoro-2-phenyl propanoic acid have been separated for use as chiral derivatizing agents. Esters and amides prepared from this acid and chiral alcohols or amines show significant fluorine chemical shift differences between diastereoisomers, indicating its utility in chiral analysis (S. Hamman, 1993).

Urease Inhibitors

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and shown to be potent inhibitors of the urease enzyme. These molecules exhibit competitive inhibition with significant Ki values and have been suggested as valuable therapeutic agents in drug design programs (M. Nazir et al., 2018).

Renewable Building Blocks for Material Science

Phloretic acid, derived from 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for providing specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).

Enantioselective Synthesis

3-Chloro-1-phenyl-1-propanol, a derivative, has been used in the enantioselective synthesis of antidepressant drugs, demonstrating the utility of microbial reductases in achieving high levels of activity and selectivity (Y. Choi et al., 2010).

特性

IUPAC Name |

3-(7-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXGEUZGLQRZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)F)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2774254.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2774259.png)

![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774260.png)

![N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2774264.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2774265.png)